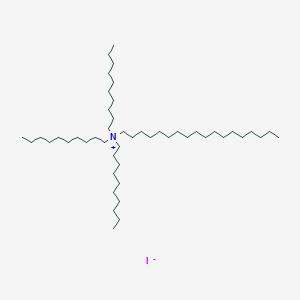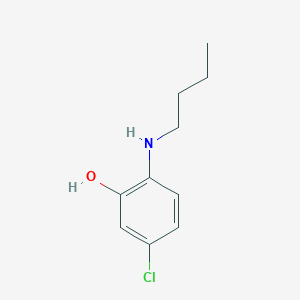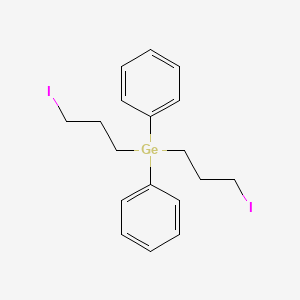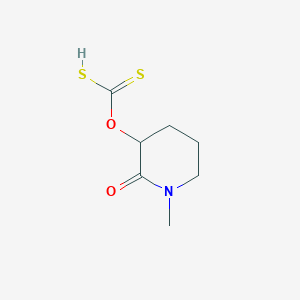
N,N,N-Tris(decyl)octadecan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(decyl)octadecan-1-aminium iodide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(decyl)octadecan-1-aminium iodide typically involves the quaternization of octadecan-1-amine with decyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. The use of automated systems ensures consistent product quality and high yield. The final product is often formulated into solutions or gels for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(decyl)octadecan-1-aminium iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as thiols and amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of corresponding oxides.
Applications De Recherche Scientifique
N,N,N-Tris(decyl)octadecan-1-aminium iodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(decyl)octadecan-1-aminium iodide involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This leads to the death of the microorganism. The compound targets the cell membrane, making it effective against a broad spectrum of bacteria and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.
Uniqueness
N,N,N-Tris(decyl)octadecan-1-aminium iodide is unique due to its specific structure, which provides enhanced surfactant properties and a broader spectrum of antimicrobial activity compared to some other quaternary ammonium compounds. Its long alkyl chains contribute to its effectiveness in disrupting lipid bilayers, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
850544-37-5 |
|---|---|
Formule moléculaire |
C48H100IN |
Poids moléculaire |
818.2 g/mol |
Nom IUPAC |
tris-decyl(octadecyl)azanium;iodide |
InChI |
InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-26-27-28-29-30-31-32-36-40-44-48-49(45-41-37-33-22-18-14-10-6-2,46-42-38-34-23-19-15-11-7-3)47-43-39-35-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GJPCIHQHODMXMY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)



![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
